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Gaegurin-6-RN antimicrobial peptide

Cat. No.: B1576573
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Description

Significance of AMPs in Innate Immune Defense Systems

The innate immune system provides the first and immediate line of defense against infections. Amphibian AMPs are crucial players in this system, offering broad-spectrum protection against bacteria, fungi, viruses, and protozoa. researchgate.netnih.gov Their importance is underscored by the observation that many amphibian species with robust AMP defenses are more resistant to devastating pathogens like the chytrid fungus Batrachochytrium dendrobatidis, which has been implicated in global amphibian population declines. mdpi.com

The mechanism of action of these peptides is typically rapid and efficient. Being largely cationic, they are electrostatically attracted to the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. explorationpub.com Upon binding, they can disrupt the membrane through various models, including the formation of pores or by a "carpet" mechanism where they accumulate on and dissolve the membrane. researchgate.net This physical disruption of the cell membrane leads to leakage of cellular contents and ultimately, microbial death.

Amphibians as a Source of Bioactive Peptides

The skin of amphibians is a unique and invaluable reservoir of a vast array of bioactive molecules. benthamdirect.comresearchgate.net Beyond their antimicrobial properties, peptides isolated from amphibian skin have been shown to possess a range of other biological activities, including antiviral, antitumor, and insulin-releasing functions. nih.gov This remarkable chemical diversity is a product of millions of years of evolution, equipping these animals with the necessary tools to survive in diverse and challenging habitats. researchgate.net

The exploration of bioactive substances from amphibian skin began in the 1960s with the identification of peptides that were structurally similar to vertebrate neurohormones. plos.org However, the discovery that truly highlighted the therapeutic potential of amphibian skin secretions came in 1987 with the isolation of magainins from the African clawed frog, Xenopus laevis. mdpi.comnih.gov These peptides were the first to be identified as having potent, broad-spectrum antimicrobial activity and being part of the host's innate immune system. plos.org This seminal discovery opened up a new field of research, leading to the identification of thousands of AMPs from numerous amphibian species worldwide. nih.gov

The order Anura, which includes frogs and toads, exhibits the highest diversity of AMPs among amphibians. researchgate.net These peptides are classified into different families based on their amino acid sequence, structure, and biological activity. mdpi.com To date, over 1,000 amphibian AMPs have been identified and cataloged. nih.govnih.gov

Most anuran AMPs are less than 50 amino acids in length, with an average of 24 residues, and carry a net positive charge. nih.govnih.gov They often adopt an amphipathic alpha-helical structure, particularly in the presence of a membrane-like environment, which is crucial for their antimicrobial function. mdpi.com Some of the well-established families of anuran AMPs include:

Brevinins: First isolated from the Japanese pond frog Rana brevipoda porsa, this family is characterized by a C-terminal disulfide bridge forming a seven-residue loop, often referred to as the "Rana box". nih.gov

Esculentins: These are larger peptides, also containing a C-terminal "Rana box," and have been shown to possess potent antimicrobial and anti-inflammatory properties. nih.gov

Temporins: A family of small, hydrophobic peptides that are among the shortest natural AMPs, often lacking a disulfide bridge. researchgate.net

Ranatuerins: These peptides also feature the C-terminal "Rana box" and exhibit broad-spectrum antimicrobial activity. uclan.ac.uk

The Gaegurin family of peptides was first isolated from the skin of the Korean frog Glandirana emeljanovi (formerly classified as Rana rugosa). researchgate.netnih.gov Subsequent analysis and a systematic nomenclature have led to the reclassification of some Gaegurins. For instance, Gaegurin-6 is now considered a member of the brevinin family and is referred to as brevinin-1EMb. nih.govcore.ac.uk Studies on Gaegurin-6 have provided valuable insights into the structure-function relationships of these peptides, particularly the importance of the C-terminal disulfide bridge in stabilizing the alpha-helical structure and its correlation with antimicrobial activity. nih.gov

Properties

bioactivity

Antimicrobial

sequence

FTMKKSLLLLFFLGTINLSLCEKERNAEEEKRDGDDETDVEVQK

Origin of Product

United States

Discovery and Origin of Gaegurin 6 Rn

Isolation and Source Organism Taxonomy

The isolation of Gaegurin-6-RN is part of extensive research into the skin secretions of frogs, which are a rich source of bioactive molecules. These peptides are key components of the frog's innate immune system.

Sylvirana nigrovittata (Hylarana nigrovittata / Rana rugosa / Glandirana emeljanovi)

The primary source organism for Gaegurin-6-RN is the Black-striped frog, scientifically known as Sylvirana nigrovittata. wikipedia.org This species has undergone several taxonomic revisions, leading to a variety of names in scientific literature. It was previously well-known as Hylarana nigrovittata and even earlier as Rana nigrovittata, the name from which the "RN" designation is derived. uniprot.orgnih.gov This frog belongs to the Ranidae family and is found across various parts of Asia. wikipedia.orgthainationalparks.com

It is crucial to distinguish the source of Gaegurin-6-RN from that of other peptides in the Gaegurin family. While Gaegurin-6-RN is from Sylvirana nigrovittata, other peptides like Gaegurin-6 (also known as Brevinin-1EMb) were isolated from the Korean frog Glandirana emeljanovi, which was formerly classified as Rana rugosa. uniprot.orgnih.gov This distinction is important as the specific peptide and its properties are tied to its species of origin.

Table 1: Taxonomic Classification of Sylvirana nigrovittata
Taxonomic RankClassification
KingdomAnimalia
PhylumChordata
ClassAmphibia
OrderAnura
FamilyRanidae
GenusSylvirana
SpeciesS. nigrovittata

Data sourced from UniProt and other taxonomic databases. wikipedia.orguniprot.org

Family Classification and Nomenclature of Gaegurins

The Gaegurins are a family of antimicrobial peptides first discovered in Korean frogs. nih.gov Their nomenclature has evolved to reflect a deeper understanding of their relationships with other amphibian peptides.

Position within the Gaegurin Peptide Family (GGN1-GGN6)

The Gaegurin family consists of six main peptides, designated Gaegurin 1 through Gaegurin 6 (GGN1-GGN6). nih.gov These were originally isolated from the frog Glandirana emeljanovi (formerly Rana rugosa). nih.govnih.gov Gaegurin-6-RN, from Sylvirana nigrovittata, is a related peptide identified through transcript-level evidence and is classified within this family due to sequence similarity. uniprot.orgnih.gov The members of this family, including Gaegurin 5 and 6, are typically composed of 24 amino acid residues. researchgate.net

Homology with Brevinin-1EMb and Other Related Peptides

The Gaegurin peptide family shows significant homology with the Brevinin superfamily of peptides, another major group of antimicrobial peptides found in ranid frogs. uniprot.orgnih.gov In fact, based on structural and sequence similarities, the Gaegurin family is now considered part of the Brevinin subfamily. uniprot.org

This relationship is exemplified by the renaming of several Gaegurins. Gaegurin 6, isolated from Glandirana emeljanovi, was comprehensively studied and subsequently renamed Brevinin-1EMb to align with systematic nomenclature rules. nih.gov The "EM" denotes its origin from emeljanovi. Similarly, Gaegurin 5 was renamed Brevinin-1EMa. nih.gov These peptides, along with Gaegurin-6-RN, share characteristic features of the Brevinin-1 (B586460) family, such as a C-terminal heptapeptide (B1575542) ring formed by a disulfide bond, commonly referred to as the "Rana-box". nih.govqub.ac.ukmdpi.com This structural motif is considered crucial for the peptide's antimicrobial activity. nih.gov The high degree of sequence identity among these peptides, such as the 71% identity between Brevinin-1GHd and Gaegurin-5, further underscores their close evolutionary and functional relationship. nih.govqub.ac.uk

Table 2: Gaegurin Nomenclature and Homology
Original NameCurrent Name/HomologSource Organism
Gaegurin 5Brevinin-1EMaGlandirana emeljanovi
Gaegurin 6Brevinin-1EMbGlandirana emeljanovi
Gaegurin-6-RNGaegurin-6-RNSylvirana nigrovittata

This table illustrates the reclassification of Gaegurins within the Brevinin family. nih.gov

Molecular Architecture and Conformational Dynamics of Gaegurin 6 Rn

Primary Amino Acid Sequence Analysis and Characterization

The primary structure of Gaegurin-6-RN consists of a 24-amino-acid sequence. uniprot.org A key characteristic is the presence of a hydrophobic motif at the N-terminus and a C-terminal region that contains two cysteine residues forming a disulfide bridge. The sequence also features a notable proline residue within its central region. researchgate.net

Table 1: Amino Acid Sequence of Gaegurin-6-RN

Sequence

Source: uniprot.org

Secondary Structure Elucidation

The secondary structure of Gaegurin-6-RN is dynamic and highly dependent on its environment. It belongs to the family of alpha-helical antimicrobial peptides, and this conformation is crucial for its activity.

In aqueous solutions, Gaegurin-6-RN may lack a well-defined structure. However, upon interaction with membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) or lipid membranes, it undergoes a significant conformational change. nih.gov Circular dichroism spectra have shown that Gaegurin-6-RN adopts a distinct alpha-helical structure in these environments. nih.gov Research indicates a direct correlation between the peptide's ability to form an alpha-helix and its antimicrobial potency. nih.gov

Specific amino acids play pivotal roles in shaping the architecture of Gaegurin-6-RN.

Proline: The proline residue, located centrally in the sequence, is of particular structural significance. researchgate.netnih.gov While proline is often considered a "helix breaker," in gaegurins and other antimicrobial peptides, it introduces a flexible kink or a bend in the alpha-helix. researchgate.netnih.govnih.gov This structural distortion is not a defect but a functional feature that can enhance antimicrobial activity and selectivity. researchgate.netnih.gov The kink allows hydrophobic residues to be strategically positioned on the concave side of the curved helix, which is thought to be important for membrane interaction and penetration. researchgate.netnih.gov Studies on the related peptide Gaegurin-5 demonstrated that replacing the proline with alanine (B10760859) resulted in a more rigid, straight helix, which, while still active, showed increased hemolytic activity, suggesting the kink is crucial for target cell selectivity. nih.gov

Gaegurin-6-RN possesses an intramolecular disulfide bridge at its C-terminus, formed between two cysteine residues. nih.gov This covalent bond is critical for the peptide's structural integrity and function. The disulfide bridge significantly stabilizes the induced alpha-helical structure, particularly within lipid membrane environments. nih.gov The importance of this feature is highlighted by studies where the reduction of the disulfide bridge led to a complete loss of antimicrobial activity. nih.gov This indicates that the constrained conformation provided by the bridge is essential for the peptide to adopt its active, membrane-disrupting form. nih.gov

Conformational Transitions and Membrane Interactions

The transition between different conformational states is a hallmark of Gaegurin-6-RN's mechanism of action.

In an aqueous environment, Gaegurin-6-RN is largely unstructured. However, when it encounters a bacterial membrane, it transitions into its active, membrane-bound state. The initial contact is believed to be governed by electrostatic interactions between the cationic peptide and the negatively charged components of the microbial membrane. nih.gov This interaction facilitates the peptide's insertion into the lipid bilayer, a process accompanied by a conformational shift to a stable, amphipathic alpha-helix. nih.gov Studies on gaegurins show that while they can form helices in solution, the stability of this structure is substantially increased in a membrane context. nih.gov The transition from a disordered state to a structured, membrane-inserted helix is a critical step that allows the peptide to disrupt the membrane, leading to cell death.

Electrostatic Interactions with Anionic Membrane Surfaces

The initial and critical step in the mechanism of action for many antimicrobial peptides (AMPs), including Gaegurin-6-RN, is the electrostatic attraction to the surface of microbial membranes. These membranes are characteristically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG) and cardiolipin, which impart a net negative charge. This contrasts with the zwitterionic nature of phospholipid outer leaflets in mammalian cells, providing a basis for selective targeting. Gaegurin-6-RN, as a cationic peptide, possesses a net positive charge at physiological pH, which drives its accumulation at the negatively charged bacterial membrane surface.

This electrostatic "steering" mechanism is fundamental for increasing the effective concentration of the peptide at its site of action, facilitating subsequent hydrophobic interactions and membrane insertion or disruption. The positively charged amino acid residues in the Gaegurin-6-RN sequence are key mediators of this initial binding.

Research on Gaegurin-6 and its analogs has underscored the importance of its conformation upon membrane interaction. Circular dichroism (CD) spectroscopy is a powerful technique to monitor such conformational changes. Studies on Gaegurin-6 have shown that while the peptide may be unstructured in aqueous solution, it adopts a pronounced alpha-helical conformation in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (SDS) micelles, which present an anionic surface. nih.gov This induced helicity is strongly correlated with its antimicrobial activity.

The interaction of cationic AMPs with anionic membranes can be further detailed by examining the behavior of similar peptides. For instance, CD spectra of various cationic peptides demonstrate a significant increase in alpha-helicity upon interaction with vesicles containing anionic phospholipids like POPG. researchgate.netunina.it The degree of this conformational change is often dependent on the concentration of anionic lipids in the membrane, with a higher negative charge density leading to stronger binding and a more stable helical structure. researchgate.netwalshmedicalmedia.com This suggests that the electrostatic attraction not only brings the peptide to the membrane but also plays a crucial role in inducing the active, helical conformation of Gaegurin-6-RN.

The chemical nature of the cationic residues themselves is also a determinant in the strength of these interactions. While both lysine (B10760008) and arginine residues contribute to the positive charge, the guanidinium (B1211019) group of arginine can form more extensive hydrogen bond networks with the phosphate (B84403) head groups of phospholipids compared to the primary amine of lysine. nih.gov The specific arrangement and number of these cationic residues within the three-dimensional structure of Gaegurin-6-RN are therefore critical in defining the avidity and orientation of its binding to anionic membranes.

ParameterObservation in Membrane Mimetic EnvironmentsSupporting Evidence
Secondary Structure Adopts a significant alpha-helical conformation upon interaction with anionic surfaces.Circular dichroism studies show a transition from a random coil in aqueous solution to an alpha-helix in the presence of SDS micelles. nih.gov
Role of Cationic Nature The positive charge of the peptide is essential for its initial attraction to negatively charged membranes.The fundamental principle of AMP interaction with bacterial membranes is the electrostatic attraction between the cationic peptide and anionic phospholipids. walshmedicalmedia.comnih.gov
Conformational Trigger Electrostatic interaction with anionic lipids is a key trigger for the induction of the bioactive helical structure.The degree of induced helicity in cationic peptides often correlates with the concentration of anionic lipids in model membranes. researchgate.netunina.it

Mechanism of Action of Gaegurin 6 Rn

Membrane-Disrupting Mechanisms

The primary and most well-documented mechanism of action for Gaegurin-6-RN and its close relatives is the perturbation and permeabilization of microbial cell membranes. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide undergoes conformational changes, often adopting an alpha-helical structure, which facilitates its insertion into the lipid bilayer. nih.gov

The precise architecture of the membrane disruption caused by Gaegurin-6-RN is a subject of ongoing investigation, with several models being proposed to explain the formation of pores or channels. For the broader family of gaegurins, it is suggested that they may form pores via either the barrel-stave or toroidal pore models, though conclusive evidence for a single mechanism remains elusive.

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, aligning themselves like the staves of a barrel to form a central aqueous pore. The hydrophobic regions of the peptides face outwards, interacting with the lipid core of the membrane, while the hydrophilic regions line the interior of the pore, allowing for the passage of water, ions, and other small molecules.

Toroidal Pore Model: This model proposes that the peptide-induced stress on the membrane causes the lipid monolayers to bend inwards, creating a pore that is lined by both the peptides and the head groups of the lipid molecules. This continuous bending of the membrane results in a "toroidal" or doughnut-shaped hole.

Carpet Mechanism: In this non-pore-forming model, the peptides accumulate on the surface of the membrane, orienting parallel to the lipid bilayer. Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane structure.

The structural characteristics of Gaegurin-6, particularly its hydrophobic N-terminus and a C-terminal disulfide bridge, are critical for its membrane-disrupting capabilities. nih.gov The alpha-helical conformation stabilized by the disulfide bridge is thought to be essential for its interaction with and destabilization of the lipid membrane. nih.gov

The formation of pores or the detergent-like action on the microbial membrane by Gaegurin-6-RN initiates a cascade of detrimental molecular events. The primary consequence is the permeabilization of the membrane, leading to an uncontrolled flux of ions and small molecules across the cell envelope. This disruption of the electrochemical gradient results in the rapid depolarization of the membrane potential, a critical component for cellular energy production and various transport processes. The efflux of essential ions, such as potassium (K+), and the influx of others, like sodium (Na+), disrupt the cell's osmotic balance, leading to swelling and eventual lysis.

Spectrum of Biological Activities in Preclinical Research Models

Antimicrobial Activity

Gaegurin-6 exhibits inhibitory activity against a spectrum of microorganisms, including bacteria and fungi. Its effectiveness is attributed to its alpha-helical structure, which is stabilized by an intramolecular disulfide bridge. The reduction of this bridge leads to a complete loss of antimicrobial activity. bicnirrh.res.in

Gaegurin-6 has shown potent activity against various Gram-positive bacteria. Research has determined its minimum inhibitory concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism, against several species. For instance, the MIC of Gaegurin-6 against Micrococcus luteus has been reported to be 2.5 µg/mL. bicnirrh.res.in It is also effective against Staphylococcus epidermidis and Bacillus subtilis, with MIC values of 10 µg/mL and a value that is not specified but present, respectively. bicnirrh.res.in A related peptide, Gaegurin-4, has also demonstrated strong efficacy against Gram-positive bacteria, with an MIC of 2.5 µg/mL against M. luteus. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Gaegurin-6 against Gram-Positive Bacteria

Bacterial Strain MIC (µg/mL)
Micrococcus luteus 2.5 bicnirrh.res.in
Staphylococcus epidermidis 10 bicnirrh.res.in
Bacillus subtilis Active (MIC not specified) bicnirrh.res.in

In addition to its antibacterial properties, Gaegurin-6 has demonstrated activity against pathogenic fungi. Specifically, it has been shown to be effective against Candida albicans, a common cause of fungal infections in humans. bicnirrh.res.in The MIC value for Gaegurin-6 against C. albicans has been reported, indicating its potential as an antifungal agent. However, the specific value was not available in the reviewed literature.

A critical area of research in antimicrobial development is the efficacy of new compounds against drug-resistant pathogens. While specific studies detailing the activity of Gaegurin-6 against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) or vancomycin-resistant Enterococci (VRE) are limited in the available literature, the broader family of Gaegurin peptides has shown potential. For instance, derivatives of Gaegurin have been designed to enhance activity against resistant strains. nih.govmdpi.com The potential for antimicrobial peptides to overcome existing resistance mechanisms is a significant driver of research in this field.

An essential characteristic of a therapeutic antimicrobial agent is its ability to selectively target microbial cells while exhibiting minimal toxicity to host eukaryotic cells. This selectivity is often assessed by comparing the antimicrobial concentration (MIC) with the concentration that causes lysis of red blood cells (hemolytic activity). A related peptide, Gaegurin-4, has been reported to have little or no hemolytic activity at concentrations that are effective against bacteria. nih.gov This suggests a favorable selectivity profile. However, specific quantitative data on the hemolytic activity (e.g., HC50, the concentration causing 50% hemolysis) of Gaegurin-6 to allow for a direct comparison with its MIC values was not available in the reviewed literature.

Anticancer Activity

In addition to its antimicrobial properties, Gaegurin-6 and its derivatives have been investigated for their potential as anticancer agents. Research has shown that Gaegurin-6 exhibits cytotoxic activity against cancer cell lines. mdpi.com

Notably, studies have demonstrated that Gaegurin-6 and its derivatives are effective against both drug-sensitive and multidrug-resistant (MDR) cancer cells. For example, a derivative of Gaegurin-6, designated PTP7, showed comparable antitumor activity to the parent peptide and was equally cytotoxic to both the drug-sensitive human breast cancer cell line MCF-7 and its doxorubicin-resistant counterpart, MCF-7/DOX. The mechanism of action appears to involve the induction of apoptosis, as evidenced by plasma membrane blebbing and DNA fragmentation in treated tumor cells. google.com This suggests that Gaegurin-6 and its analogs may offer a new strategy for overcoming multidrug resistance in cancer therapy. google.com While the potential is evident, specific IC50 values (the concentration required to inhibit the growth of 50% of cells) for Gaegurin-6 against a range of cancer cell lines are not extensively detailed in the publicly available literature.

Table 2: Anticancer Activity of Gaegurin-6 and its Derivative

Compound Cell Line Resistance Status Activity
Gaegurin-6 MCF-7 Sensitive Cytotoxic google.com
Gaegurin-6 MCF-7/DOX Doxorubicin-Resistant Cytotoxic google.com
PTP7 (Gaegurin-6 derivative) MCF-7 Sensitive Cytotoxic google.com
PTP7 (Gaegurin-6 derivative) MCF-7/DOX Doxorubicin-Resistant Cytotoxic google.com

Selective Cytotoxicity against Various Neoplastic Cell Lines (excluding human clinical trials)

In preclinical in vitro models, Gaegurin-6 (also referred to as GGN6) has exhibited cytotoxic activity against cancer cells. Research into the peptide and its derivatives has aimed to enhance this tumoricidal effect while minimizing length. One notable derivative, PTP7, which is approximately half the size of the original peptide, has shown comparable antitumor activity to the parent Gaegurin-6.

A key aspect of this anticancer activity is its selectivity. For instance, the derivative PTP7 was found to have minimal cytotoxic impact on non-cancerous cells, specifically peripheral blood mononuclear cells (PBMCs) and red blood cells (RBCs), suggesting a degree of selective action against neoplastic cells. The deletion of the hydrophobic amino-terminal region of Gaegurin-6 was found to completely eliminate its antitumor activity, indicating the critical role of this structural feature.

Interactive Data Table: Cytotoxicity of Gaegurin-6 and its Derivative PTP7

Compound Cell Line Cell Type Activity Selectivity Note
Gaegurin-6 (GGN6) MCF-7 Human Breast Adenocarcinoma Cytotoxic -
PTP7 (GGN6 Derivative) MCF-7 Human Breast Adenocarcinoma Comparable to GGN6 Little cytotoxicity on PBMCs and RBCs

Induced Mechanisms of Cancer Cell Death (e.g., Apoptosis via DNA Fragmentation)

The mechanism by which Gaegurin-6 and its derivatives exert their cytotoxic effects on cancer cells involves the induction of apoptosis, a form of programmed cell death. Apoptosis is a critical process for maintaining tissue homeostasis and eliminating damaged or harmful cells. nih.gov It is characterized by distinct morphological changes, including nuclear condensation and the fragmentation of chromosomal DNA into smaller pieces. nih.goviqbiosciences.com

In studies involving tumor cells treated with Gaegurin-6 and its potent derivative PTP7, researchers observed key indicators of apoptosis. nih.gov These included plasma membrane blebbing and the fragmentation of DNA within the cancer cells. nih.gov The cleavage of DNA into a characteristic ladder pattern when analyzed by gel electrophoresis is a hallmark of apoptosis, differentiating it from necrotic cell death. asco.orgnih.gov The ability of Gaegurin-6 and its analogs to trigger this apoptotic pathway underscores their potential as anticancer agents. nih.gov

Activity against Multidrug-Resistant Cancer Cell Variants

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells, which allows them to survive treatment with a variety of structurally and functionally different anticancer drugs. frontiersin.org

Preclinical research has demonstrated that Gaegurin-6 and its derivative PTP7 are effective against such resistant cancer cells. nih.gov Specifically, they exhibited equivalent levels of cytotoxicity against both a drug-sensitive human breast cancer cell line (MCF-7) and its multidrug-resistant counterpart (MCF-7/DOX), which is resistant to the chemotherapy drug doxorubicin. nih.gov This suggests that the peptide's mechanism of action may circumvent the common pathways of drug resistance, offering a potential strategy for addressing MDR in cancer therapy. nih.gov

Interactive Data Table: Activity of Gaegurin-6 Peptides against Drug-Resistant Cancer Cells

Compound Cell Line Resistance Status Outcome
Gaegurin-6 (GGN6) MCF-7/DOX Multidrug-Resistant Equivalent cytotoxicity to sensitive MCF-7 cells. nih.gov
PTP7 (GGN6 Derivative) MCF-7/DOX Multidrug-Resistant Equivalent cytotoxicity to sensitive MCF-7 cells. nih.gov

Other Functional Biological Roles

Modulation of Insulin (B600854) Secretion in Pancreatic Beta Cells

Beyond its anticancer properties, Gaegurin-6 has been shown to play a role in metabolic regulation. Isolated from the skin of the frog Rana rugosa, this peptide has been investigated for its effects on insulin secretion.

In a study utilizing a rat pancreatic beta cell line (Rin5mf), Gaegurin-6 was found to stimulate the secretion of insulin. The mechanism underlying this effect involves the modulation of intracellular calcium levels. The research indicated that Gaegurin-6 increases the concentration of intracellular calcium by promoting its influx into the pancreatic beta cells. This action is dependent on the peptide's structure, as both the hydrophobicity of its N-terminus and the disulfide bridge at its C-terminus are critical for this biological activity. The study linked this effect to the peptide's ability to form pores in the cell membrane, a property that facilitates the observed calcium influx.

Immunomodulatory Properties (if evidenced by in vitro or non-human in vivo studies)

Based on available preclinical research, the specific immunomodulatory properties of Gaegurin-6-RN have not been extensively documented. While in vitro assays to measure the release of cytokines (such as IL-6, TNF-α, and IFN-γ) from immune cells are standard methods to evaluate the immunomodulatory potential of compounds, specific studies applying these assays to Gaegurin-6 are not prominently featured in the reviewed literature. Therefore, a definitive role for Gaegurin-6 in modulating immune responses, either as an immunostimulant or an immunosuppressant, remains to be established through dedicated in vitro or non-human in vivo investigations.

Structure Activity Relationship Sar and Rational Peptide Design

Identification of Critical Structural Determinants for Biological Activity

The biological function of Gaegurin-6 is governed by specific structural features, including its net charge, hydrophobicity, and the arrangement of its secondary structures.

Like many antimicrobial peptides, the biological activity of Gaegurin-6 is influenced by its net positive charge and the presence of hydrophobic residues. The cationic nature facilitates the initial electrostatic interaction with the negatively charged components of microbial membranes, while hydrophobicity is crucial for subsequent membrane disruption. While specific quantitative data directly correlating varying net charge and hydrophobicity with the antimicrobial activity of Gaegurin-6 are not extensively detailed in available research, studies on the broader Gaegurin family and other antimicrobial peptides consistently highlight the importance of an optimal balance between these two properties for potent and selective antimicrobial action. For instance, a study on Gaegurin-4, a closely related peptide, demonstrated that its net positive charge of +4 is a key factor in its interaction with bacterial membranes. nih.gov

Gaegurin-6 possesses a distinct hydrophobic motif at its N-terminus which is critical for its biological functions. Research has shown that the hydrophobicity of this N-terminal region is essential for its ability to form pores in membranes. Deletion of hydrophobic amino acids from the N-terminus of Gaegurin-6 results in a loss of its membrane pore-forming ability. This underscores the role of the N-terminal hydrophobic motif in the initial insertion into and disruption of the microbial cell membrane, a key step in its antimicrobial mechanism.

The C-terminal region of Gaegurin-6 features a helical structure and a crucial intramolecular disulfide bridge. This disulfide bond is a hallmark of many peptides isolated from frogs of the Rana genus. nih.gov The integrity of this disulfide bridge is absolutely essential for the antimicrobial activity of Gaegurin-6. nih.gov Studies involving the reduction of this disulfide bridge have shown a complete loss of antimicrobial function. nih.gov

Circular dichroism spectroscopy has indicated that the disulfide bridge in Gaegurin-6 plays a vital role in stabilizing the induction of an alpha-helical structure, particularly in a lipid membrane environment. nih.gov This stabilization of the helical conformation is directly correlated with the peptide's antimicrobial activity. nih.gov In essence, the disulfide bridge acts as a structural linchpin, maintaining the necessary conformation for effective interaction with and disruption of microbial membranes.

Strategies for Peptide Engineering and Modification

The insights gained from SAR studies have paved the way for the rational design of Gaegurin-6 analogs with improved characteristics, such as enhanced antimicrobial potency or reduced size.

Amino acid substitution is a powerful tool for probing the functional role of specific residues and for enhancing peptide activity. While specific tryptophanyl insertion studies on Gaegurin-6 are not extensively documented, research on the closely related Gaegurin-4 provides valuable insights. In one study, a C-terminally truncated, inactive fragment of Gaegurin-4 was rendered fully active by a single substitution of an aspartic acid with a tryptophan. researchgate.net This highlights the potential of strategically placed tryptophan residues to significantly enhance antimicrobial activity, likely due to tryptophan's unique ability to anchor the peptide to the membrane interface.

Furthermore, studies on Gaegurin-6 have shown that replacing the cysteine residues involved in the disulfide bridge with serines, which are structurally similar but cannot form a covalent bond, allows the peptide to retain its antimicrobial activity. nih.gov This suggests that while the covalent disulfide bond is critical, the presence of residues that can maintain the helical propensity in that region is also a key determinant of activity.

Truncation of peptides is a common strategy to create smaller, potentially more cost-effective and therapeutically viable molecules. Studies on Gaegurin-4 have demonstrated that C-terminal truncation can lead to a complete loss of antimicrobial activity. researchgate.net However, as mentioned earlier, this loss of activity can sometimes be rescued by strategic amino acid substitutions. researchgate.net

Conformational Locking and Stabilization Approaches

The biological activity of antimicrobial peptides (AMPs) is intrinsically linked to their three-dimensional structure. For many peptides, including Gaegurin-6, the adoption of a specific conformation, often an amphipathic α-helix, is crucial for their interaction with and disruption of microbial membranes. However, short linear peptides are often conformationally flexible in aqueous solution and susceptible to proteolytic degradation. Conformational locking and stabilization strategies aim to overcome these limitations by introducing structural constraints that pre-organize the peptide into its bioactive conformation, enhance its stability, and potentially improve its activity and selectivity.

The primary and most studied conformational constraint in Gaegurin-6 is its native intramolecular disulfide bridge. This covalent linkage is located at the C-terminal end of the peptide, forming a loop that significantly influences its structural integrity and biological function. nih.gov

The Critical Role of the C-Terminal Disulfide Bridge

Research has unequivocally demonstrated that the C-terminal disulfide bridge in Gaegurin-6 is pivotal for its antimicrobial efficacy. Studies involving the synthesis of Gaegurin-6 analogs have provided deep insights into the structural importance of this feature. nih.gov

The reduction of the disulfide bridge in Gaegurin-6, which breaks the covalent bond between the cysteine residues, results in a complete loss of its antimicrobial activity. nih.gov This finding underscores that the cyclic structure imposed by the bridge is essential for the peptide's function.

To investigate whether the specific atoms of the disulfide bond are required or if the conformational constraint itself is the key, analogs were synthesized where the cysteine residues were replaced with serine. Serine has a similar size to cysteine but cannot form a disulfide bond. These linear analogs, lacking the covalent bridge, were found to retain antimicrobial activity. nih.gov

Circular dichroism (CD) spectroscopy, a technique used to study the secondary structure of peptides, revealed that in a membrane-mimicking environment (sodium dodecyl sulfate (B86663) micelles), the native Gaegurin-6 and its serine-substituted analogs adopt an α-helical structure. The disulfide bridge in the native peptide is thought to stabilize the induction of this α-helical conformation upon interaction with lipid membranes. The propensity to form an α-helix correlates directly with the antimicrobial activity of these peptides. nih.gov

These findings suggest that while the covalent disulfide linkage provides a high degree of stabilization to the active helical conformation, a linear version of the peptide can still adopt a sufficiently stable helical structure in a membrane environment to exert its antimicrobial effect. The complete loss of activity upon reduction of the bridge, however, points to the crucial role of a defined structure that is disrupted when the cysteines are present but not bonded.

Proline-Induced Structural Kink

Further structural stabilization in an active analog of Gaegurin has been attributed to an unusually stable helical kink induced by a central proline residue. Nuclear Magnetic Resonance (NMR) spectroscopy and hydrogen exchange experiments have shown that this kink, located in the middle of the α-helix, is exceptionally stable. nih.gov It is inferred that this stable kink is not only important for the peptide's function but may also act as a nucleation site during the early stages of peptide folding. nih.gov

Potential and Unexplored Stabilization Strategies

While research on Gaegurin-6 has focused on its native disulfide bridge, other general strategies for peptide conformational stabilization could be applied for rational design, although specific examples for Gaegurin-6 are not documented in the reviewed literature. These methods include:

Lactam Bridges: These are formed by creating an amide bond between the side chains of acidic (e.g., glutamic acid, aspartic acid) and basic (e.g., lysine (B10760008), ornithine) amino acids. This type of cyclization can be used to staple α-helical structures and has been shown to modulate the helicity and biological activity of various AMPs. nih.gov The introduction of a lactam bridge could be a viable strategy to create more stable Gaegurin-6 analogs.

Peptide Stapling: This technique involves introducing two non-native amino acids with olefin-containing side chains at specific positions (e.g., i, i+4 or i, i+7) within the peptide sequence. A subsequent ring-closing metathesis reaction forms a covalent hydrocarbon "staple" that locks the peptide into an α-helical conformation. nih.gov This approach has been successfully used to enhance the helicity, stability, and activity of other antimicrobial peptides. nih.gov

Incorporation of Unnatural Amino Acids: The site-specific incorporation of unnatural amino acids can be used to introduce novel chemical functionalities or steric constraints that stabilize a desired conformation. nih.govfrontiersin.org For instance, amino acids with rigid side chains or those that promote specific turn structures could be used to pre-organize the peptide structure.

The application of these advanced conformational locking strategies to Gaegurin-6 presents a promising avenue for the development of novel analogs with enhanced therapeutic potential.

Research Findings on Gaegurin-6 Analog Stability and Activity

Peptide AnalogModificationKey FindingImpact on Antimicrobial ActivityReference
Native Gaegurin-6 Contains a C-terminal disulfide bridge between Cys residues.The disulfide bridge stabilizes the induction of an α-helical structure in a membrane environment.Active nih.gov
Reduced Gaegurin-6 The disulfide bridge is chemically reduced, breaking the Cys-Cys bond.The reduction of the disulfide bridge leads to a complete loss of antimicrobial function.Inactive nih.gov
Gaegurin-6 Serine Analog Cysteine residues are replaced by serine residues, creating a linear peptide.The linear analog retains the ability to form an α-helix in a membrane-like environment and remains active.Active nih.gov

Advanced Research Methodologies for Gaegurin 6 Rn Characterization

Biophysical and Spectroscopic Techniques

Biophysical and spectroscopic methods are instrumental in defining the structural and functional characteristics of Gaegurin-6-RN. These approaches allow researchers to observe the peptide's behavior in various environments, from aqueous solutions to membrane-mimicking conditions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformational state.

Studies on Gaegurin-6 and its analogs have demonstrated that the peptide adopts a random coil conformation in aqueous solutions. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), it undergoes a significant conformational change to an α-helical structure. This induced helicity is a common feature of many antimicrobial peptides and is believed to be critical for their membrane-disrupting activity. Research has shown a correlation between the α-helical forming propensity of Gaegurin-6 analogs and their antimicrobial potency. Furthermore, CD spectra analysis has indicated that the intramolecular disulfide bridge in Gaegurin-6 plays a crucial role in stabilizing this α-helical structure within lipid membranes. nih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution three-dimensional structural information of peptides in solution. For peptides like Gaegurin-6-RN, NMR is invaluable for determining the atomic-level arrangement of the peptide and its dynamic properties when interacting with model membranes.

Fluorescence Spectroscopy for Membrane Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between peptides and lipid membranes. This can be achieved by utilizing intrinsic tryptophan fluorescence or by labeling the peptide with an extrinsic fluorescent probe.

While Gaegurin-6-RN does not naturally contain tryptophan residues, studies on other brevinin peptides have employed fluorescent labeling to monitor membrane binding. For instance, a Brevinin-1 (B586460) peptide was labeled with fluorescein (B123965) isothiocyanate (FITC) to quantitatively assess its binding to macrophage cell membranes using flow cytometry. frontiersin.org This method allows for the determination of the peptide's affinity for the cell surface. Another common approach involves tryptophan fluorescence quenching assays. In this method, a tryptophan residue is engineered into the peptide sequence. The change in the fluorescence emission spectrum of tryptophan upon binding to lipid vesicles provides information about the extent of membrane insertion and the local environment of the residue.

Computational Biology and Cheminformatics Approaches

Computational methods have become indispensable in complementing experimental studies of antimicrobial peptides. These in silico approaches provide a dynamic and detailed view of molecular interactions that can be difficult to capture through experimental means alone.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize the interaction of antimicrobial peptides with lipid bilayers at an atomic level. These simulations can predict how a peptide like Gaegurin-6-RN approaches, inserts into, and potentially disrupts a bacterial membrane.

A study on a novel brevinin-1 peptide, B1AW, utilized MD simulations to compare its membrane interaction with a lysine-substituted analogue, B1AW-K. The simulations revealed that the analogue, B1AW-K, exhibited a faster approach and stronger adsorption to an anionic membrane model, which mimics a bacterial membrane. nih.gov Such simulations can provide critical data on the orientation of the peptide within the membrane, the depth of insertion of specific residues, and the resulting perturbation of the lipid bilayer. These computational findings help in the rational design of more potent and selective antimicrobial peptides. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For antimicrobial peptides, QSAR can identify key physicochemical properties that govern their efficacy.

Future Research Trajectories and Academic Perspectives

Exploration of Undiscovered Mechanisms and Targets

While the primary antimicrobial action of Gaegurin-6 is understood to involve membrane disruption, facilitated by its amphipathic α-helical structure, future research is poised to uncover more nuanced and potentially novel mechanisms and cellular targets. frontiersin.org

The peptide's known ability to form pores in lipid membranes is a hallmark of many antimicrobial peptides (AMPs). nih.gov However, the precise nature of these interactions and the potential for intracellular targets are not fully characterized. Future studies could employ advanced biophysical techniques, such as solid-state NMR and super-resolution microscopy, to visualize the peptide's interaction with bacterial membranes in real-time. A significant avenue of research is the exploration of non-membrane-bound targets. Many AMPs are known to translocate across the cell membrane to interact with intracellular components, thereby inhibiting essential processes like DNA replication, protein synthesis, or enzymatic activity. frontiersin.org Identifying whether Gaegurin-6 possesses such intracellular targets is a critical next step.

Furthermore, research has shown that related amphibian AMPs are effective against protozoan parasites, a relatively neglected area of study. nih.gov This suggests a promising trajectory for investigating Gaegurin-6's efficacy against eukaryotic pathogens like Leishmania, Trypanosoma, or Plasmodium. Such studies would not only broaden the peptide's potential applicability but also reveal unique mechanisms of action against organisms with more complex cellular structures than bacteria. Another area of interest is the peptide's non-antimicrobial activities. For instance, Gaegurin-6 has been shown to stimulate insulin (B600854) secretion by modulating calcium influx in pancreatic beta cells, indicating it has cell-signaling capabilities that warrant further investigation. nih.gov

Strategies for Overcoming Biological Limitations (e.g., Proteolytic Stability Enhancement)

A primary obstacle to the broader research application of many natural peptides, including Gaegurin-6, is their susceptibility to proteolytic degradation in biological environments. bohrium.comresearchgate.net Enhancing the stability of Gaegurin-6 without compromising its activity is a key challenge for future research.

The structure of Gaegurin-6, particularly its C-terminal disulfide bridge, is crucial for its antimicrobial function. nih.gov Research has shown that reduction of this bridge leads to a complete loss of activity, whereas replacing the cysteine residues with serine can retain activity, highlighting the importance of the constrained conformation over the disulfide bond itself. nih.gov This finding opens the door to creating more stable analogues.

Future research will likely focus on several established strategies for enhancing peptide stability. These approaches, summarized in the table below, aim to make the peptide backbone less recognizable to proteases.

StrategyDescriptionPotential Application to Gaegurin-6
D-Amino Acid Substitution Replacing naturally occurring L-amino acids with their D-enantiomers makes peptide bonds resistant to cleavage by standard proteases. researchgate.netSynthesizing a full or partial D-amino acid version of Gaegurin-6 could dramatically increase its half-life in protease-rich environments.
Terminal Modification Acetylation of the N-terminus and amidation of the C-terminus can block the action of exopeptidases. nih.govThese simple modifications could be applied to Gaegurin-6 to prevent stepwise degradation from either end of the peptide.
Unnatural Amino Acids Incorporating amino acids not found in nature, such as α-amino-3-guanidino-propionic acid (Agp) or fluorinated amino acids, can sterically hinder protease access. nih.govresearchgate.netSite-specific replacement of cleavage-prone residues (e.g., Arginine) with novel analogues could enhance stability while maintaining charge and structure.
Backbone Cyclization Creating a head-to-tail cyclic version of the peptide can provide significant conformational rigidity and resistance to proteases. researchgate.netAlthough Gaegurin-6 has a disulfide bridge, further stabilization through backbone cyclization could be explored.
Hydrophobic End-Tagging Adding hydrophobic groups, such as β-naphthylalanine, to the terminus of a peptide can enhance its stability and activity. researchgate.netThis strategy could be tested on Gaegurin-6 analogues to improve both stability and membrane interaction.

These strategies are not mutually exclusive and could be combined to engineer highly stable and potent Gaegurin-6 analogues for research purposes.

Development of Novel Peptide Delivery Systems in Research Contexts

To effectively study Gaegurin-6 in various biological models, particularly in vivo, its delivery to the target site must be controlled and efficient. The inherent limitations of peptides, such as poor bioavailability and instability, necessitate the development of advanced delivery systems. mdpi.com Future research in this area will focus on encapsulating or conjugating Gaegurin-6 with various nanomaterials.

These delivery systems can protect the peptide from degradation, reduce potential off-target toxicity, and facilitate its release at the intended site of action. mdpi.com

Delivery SystemDescriptionResearch Perspective for Gaegurin-6
Lipid-Based Nanoparticles Liposomes and solid lipid nanoparticles can encapsulate hydrophilic or lipophilic peptides, protecting them and facilitating fusion with cell membranes. mdpi.comEncapsulating Gaegurin-6 could enhance its stability in serum and allow for targeted delivery to infected tissues in animal models.
Polymeric Nanoparticles Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be formulated into nanoparticles for sustained release of the encapsulated peptide. mdpi.comA PLGA-based system could provide a slow, localized release of Gaegurin-6, ideal for studying its effects on localized infections or biofilms.
Inorganic Nanoparticles Materials like gold, silica, or chitosan (B1678972) can be used as carriers. mdpi.com Their surfaces can be functionalized for targeted delivery.Conjugating Gaegurin-6 to gold nanoparticles could allow for precise tracking in cellular uptake studies and may even enhance its antimicrobial effect.
Hydrogels Injectable hydrogels can form a depot at a specific site, releasing the embedded peptide over an extended period in response to environmental cues like pH or enzymes. researchgate.netA Gaegurin-6-loaded hydrogel could be researched as a coating for medical implants or as a localized treatment for wound infection models.

The application of these delivery technologies to Gaegurin-6 is a largely unexplored but highly promising field of research that could significantly expand its utility in complex biological systems.

Advances in Recombinant Expression and Bioproduction Methodologies

While chemical synthesis is suitable for producing small quantities of Gaegurin-6 for initial studies, it is often too expensive and complex for large-scale production. frontiersin.org Recombinant expression in microbial hosts offers a scalable and cost-effective alternative, which is a critical step for making the peptide widely available for extensive research.

Future work will need to establish a robust bioproduction pipeline for Gaegurin-6. This typically involves genetically engineering a host organism, such as the bacterium Escherichia coli or the yeast Pichia pastoris, to produce the peptide. frontiersin.orgnih.gov A common strategy involves expressing the AMP as a fusion protein. researchgate.net This approach serves two main purposes: it protects the host cell from the AMP's cytotoxic effects and can simplify the purification process.

A prospective recombinant production workflow for Gaegurin-6 would include:

Gene Design: Synthesizing a DNA sequence that codes for Gaegurin-6 and fusing it to the gene of a larger, soluble protein (e.g., thioredoxin, glutathione-S-transferase). A cleavage site for a specific protease (e.g., TEV protease) is typically engineered between the two parts.

Host Expression: Introducing this fusion gene into a high-expression microbial host like E. coli BL21. Induction of gene expression would lead to the accumulation of the fusion protein. nih.gov

Purification: Lysing the host cells and purifying the fusion protein using affinity chromatography.

Cleavage and Release: Treating the purified fusion protein with the specific protease to cleave off the tag, releasing the active Gaegurin-6 peptide.

Final Purification: A final chromatography step to separate the active Gaegurin-6 from the fusion tag and the protease.

Optimizing this process by testing different fusion partners, host strains, and culture conditions will be a key research objective to achieve high yields of pure, active Gaegurin-6.

Synergistic Interactions with Other Bioactive Compounds in Research Models

The exploration of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a major frontier in antimicrobial research. nih.gov This approach can enhance efficacy, broaden the spectrum of activity, and potentially reduce the development of resistance.

A study has already demonstrated that Gaegurin-6 exhibits synergistic activity with chlorhexidine (B1668724) and xylitol (B92547) against oral streptococci, providing a solid foundation for this line of inquiry. nih.gov Future research should systematically investigate the synergy between Gaegurin-6 and a wide range of conventional antibiotics. The primary mechanism of Gaegurin-6—membrane permeabilization—makes it an excellent candidate for combination therapy, as it can facilitate the entry of other drugs into the bacterial cell. nih.govfrontiersin.org

Antibiotic ClassRationale for Synergy with Gaegurin-6Example Compounds for Research
Aminoglycosides Gaegurin-6 could disrupt the bacterial membrane, allowing easier access for antibiotics that target intracellular ribosomes.Gentamicin, Tobramycin, Streptomycin
β-Lactams By permeabilizing the outer membrane of Gram-negative bacteria, Gaegurin-6 could expose the peptidoglycan layer to antibiotics that inhibit cell wall synthesis.Ampicillin, Meropenem, Piperacillin
Quinolones Increased membrane permeability would lead to higher intracellular concentrations of these DNA synthesis inhibitors.Ciprofloxacin, Levofloxacin
Macrolides Gaegurin-6 could facilitate the entry of these ribosome-targeting antibiotics, which often have poor penetration into Gram-negative bacteria.Erythromycin, Azithromycin
Glycopeptides In Gram-positive bacteria, Gaegurin-6 could disrupt biofilms, making bacteria more susceptible to large antibiotics that struggle to penetrate the biofilm matrix. preprints.orgVancomycin

Checkerboard assays would be employed to quantify these interactions and determine the fractional inhibitory concentration (FIC) index, providing a quantitative measure of synergy. Such research could identify powerful new combinations for tackling multidrug-resistant pathogens in various research models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.